Isosativan
Overview
Description
Isosativan is a member of flavonoids and an ether.
This compound is a natural product found in Trifolium with data available.
Scientific Research Applications
Applications in Crop Modeling
- Crop Simulation Models : Isosativan, as a component in crop modeling, can be used in systems like the DSSAT cropping system model. This model, which incorporates a modular structure for different crops, helps in evaluating and applying crop models for diverse purposes, including the simulation of production over time and space for various applications (Jones et al., 2003).
Applications in Soil Research
- Soil Behavior Analysis : Studies on the thermo-hydro-mechanical behavior of soils, such as unsaturated silt, can benefit from understanding the properties of compounds like this compound. These studies involve extensive experimental research using equipment like triaxial apparatus, essential for understanding soil behavior under various environmental conditions (Uchaipichat & Khalili, 2009).
Applications in Chemical Synthesis
- Asymmetric Chemical Synthesis : this compound is significant in the field of chemical synthesis, particularly in the development of optically active isoflavanes. A method for the asymmetric annulation of o-quinone methides and aldehydes, which includes the synthesis of this compound, demonstrates its role in creating compounds with potential pharmaceutical applications (Jian Zhang et al., 2018).
Applications in Environmental Science
- Environmental Monitoring : this compound's properties can be relevant in environmental science studies, such as those involving the use of stable isotopes for ecological research. These studies often focus on understanding ecological and physiological processes in various environments (Gannes et al., 1997).
Applications in Nutrition and Health Monitoring
- Nutritional Research : this compound might play a role in nutritional research, where isotopic tools are used for assessing human energy requirements, body composition, and metabolism of nutrients. Such research is crucial for improving nutrition and health, especially in developing regions (Valencia & Iyengar, 2002).
Applications in Microbiology
- Microbial Research : Isothermal microcalorimetry, a technique that could potentially involve this compound, is increasingly used in biological and biomedical fields, including microbiology. This technique aids in understanding microbial growth, pathogen detection, and drug testing (Braissant et al., 2013).
Properties
IUPAC Name |
5-methoxy-2-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAWTPASGRNXTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179689 | |
Record name | 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-59-6, 60102-29-6 | |
Record name | 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3722-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isosativan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034024 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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